2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2F6NO/c10-3-2-6(4(11)1-5(3)18)19-9(16,17)7(12)8(13,14)15/h1-2,7H,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIANCHDAVNRLDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)OC(C(C(F)(F)F)F)(F)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2F6NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50432039 | |

| Record name | 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103015-84-5 | |

| Record name | 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103015-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline: Properties, Synthesis, and Applications in Drug Development

Abstract

This technical guide provides a comprehensive overview of 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline, CAS Number 103015-84-5. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's physicochemical properties, outlines a detailed synthetic strategy, and explores its significant biological activities, including its role as an antifungal agent and its interactions with critical metabolic enzymes. The guide emphasizes the practical implications of its chemical structure, offering field-proven insights into its potential applications and challenges in pharmaceutical research. All technical claims are supported by authoritative references to ensure scientific integrity.

Introduction and Chemical Identity

This compound is a halogenated aromatic amine that has garnered interest as a versatile intermediate in organic synthesis and for its notable biological properties.[1] The unique combination of a dichlorinated aniline core with a bulky, electron-withdrawing hexafluoropropoxy group imparts distinct characteristics of lipophilicity, metabolic stability, and chemical reactivity.[2] These features make it a valuable scaffold in the design of novel therapeutic agents, particularly in the realm of antimycotic drug discovery.[2]

This guide serves as a centralized resource for scientists working with or considering this compound. We will bridge the gap between raw data and practical application by explaining the causality behind its properties and potential uses.

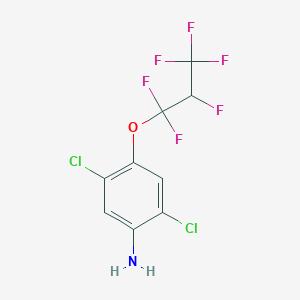

Caption: 2D Structure of the title compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The data presented below have been consolidated from various chemical suppliers and databases.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 103015-84-5 | [1][2] |

| Molecular Formula | C₉H₅Cl₂F₆NO | [2] |

| Molecular Weight | 328.04 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Physical Form | Liquid | [3] |

| Density | 1.594 g/cm³ | [1] |

| Boiling Point | 280 °C | [1] |

| Flash Point | 123 °C | [1] |

| Refractive Index | 1.467 | [1] |

| Solubility | Low in water; Moderate in organic solvents | [2] |

| Storage | 2-8°C, under inert atmosphere, protected from light |

While specific, publicly available NMR and mass spectrometry data are limited, analysis by reverse-phase HPLC is a suitable method for purity assessment and quantification. A typical mobile phase consists of acetonitrile and water with a phosphoric acid modifier.[4] For mass spectrometry applications, formic acid should be substituted for phosphoric acid to ensure compatibility.[4]

Synthesis and Reaction Chemistry

The synthesis of this compound is generally achieved through a multi-step process that builds the molecule on a precursor aniline ring.[2] The causality behind this strategy is to first establish the chlorination pattern on a readily available starting material before introducing the more complex and sterically demanding fluorinated ether linkage.

3.1. General Synthetic Pathway

The reaction proceeds via two key transformations:

-

Dichlorination: An appropriate 4-substituted aniline undergoes electrophilic aromatic substitution to install chlorine atoms at the ortho and meta positions (C2 and C5) relative to the amino group.

-

Williamson Ether Synthesis: The hydroxyl group of the chlorinated precursor reacts with a hexafluoropropene source or a related electrophile under basic conditions to form the hexafluoropropoxy ether.

Caption: General synthetic workflow.

3.2. Representative Experimental Protocol

Step 1: Synthesis of 4-Amino-2,5-dichlorophenol (Intermediate)

-

To a stirred solution of 4-aminophenol in a suitable chlorinated solvent (e.g., dichloromethane), add a chlorinating agent such as sulfuryl chloride dropwise at 0-5 °C.

-

The molar ratio should be carefully controlled to favor dichlorination. Typically, slightly more than two equivalents of the chlorinating agent are used.

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Upon completion, quench the reaction by carefully adding an aqueous solution of a mild base, such as sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield the dichlorinated intermediate.

Step 2: Synthesis of the Final Product via Etherification

-

Dissolve the 4-Amino-2,5-dichlorophenol intermediate in a polar aprotic solvent like DMF or acetonitrile.

-

Add a suitable base, such as potassium carbonate or sodium hydride, to deprotonate the phenolic hydroxyl group, forming the phenoxide.

-

Introduce hexafluoropropene gas into the reaction mixture under controlled pressure and temperature, or use an equivalent electrophilic reagent like 2-bromo-1,1,1,3,3,3-hexafluoropropane.

-

Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by HPLC. The nucleophilic attack of the phenoxide on the fluorinated reagent forms the ether linkage.

-

After completion, cool the mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic extracts, dry, and concentrate. The final product is then purified using column chromatography to achieve high purity.

This self-validating system requires in-process controls (TLC/HPLC) to ensure reaction completion and inform purification strategies, which is standard practice in medicinal chemistry workflows.

Biological Activity and Applications in Drug Development

The structural motifs of this compound—a dichlorinated phenyl ring and a highly fluorinated ether group—are known to confer potent biological activity.

4.1. Antimycotic and Antimicrobial Potential

This compound is utilized in the formulation of antimycotic compositions designed to treat fungal infections in both humans and animals.[2] While the precise mechanism of action for this specific molecule has not been fully elucidated in public literature, the activity of structurally related halogenated compounds provides a strong basis for a mechanistic hypothesis.

Many halogenated antifungal agents function by inducing intracellular oxidative stress through the generation of reactive oxygen species (ROS).[5] This surge in ROS can lead to the peroxidation of lipids in the fungal cell membrane, damage to essential proteins and nucleic acids, and ultimately trigger apoptotic cell death.[6] Furthermore, these compounds can physically disrupt the integrity of the fungal cell membrane and inhibit critical morphological transitions, such as the yeast-to-hyphae switch in Candida species, which is essential for virulence and biofilm formation.[5][6] It is highly probable that this compound shares one or more of these antifungal mechanisms.

4.2. Inhibition of Cytochrome P450 Enzymes

Of significant interest to drug development professionals is the compound's documented inhibitory effect on cytochrome P450 (CYP) enzymes, specifically CYP1A2 and CYP2C9 .[2] These enzymes are critical components of the human drug metabolism system, responsible for the phase I oxidation of a vast number of pharmaceuticals.

-

CYP1A2 is involved in the metabolism of drugs like caffeine and theophylline.

-

CYP2C9 is the primary enzyme for metabolizing important drugs such as warfarin, phenytoin, and many non-steroidal anti-inflammatory drugs (NSAIDs).

Inhibition of these enzymes can lead to significant drug-drug interactions (DDIs). When a drug that is a substrate for CYP1A2 or CYP2C9 is co-administered with an inhibitor like this compound, the metabolism of the substrate drug is slowed. This leads to higher-than-expected plasma concentrations, potentially causing toxicity or adverse effects.

Therefore, while this inhibitory profile might be leveraged for therapeutic benefit in some contexts (e.g., as a "booster" for another drug), it presents a critical flag during preclinical safety assessment. Any drug candidate containing this scaffold must be rigorously screened for its DDI potential. Understanding these interactions is crucial for establishing a safe therapeutic window.[2]

Caption: Impact of a CYP450 inhibitor on drug metabolism.

Safety and Handling

As with any halogenated aromatic compound, appropriate safety precautions are mandatory. Based on aggregated GHS data, this compound is classified as:

-

H302: Harmful if swallowed.

-

H319: Causes serious eye irritation.

-

H410: Very toxic to aquatic life with long-lasting effects.[2]

Handling Protocol:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

-

Storage: Keep in a tightly sealed container in a cool, dry, dark place as recommended.

-

Disposal: Dispose of waste in accordance with local, state, and federal environmental regulations. The high fluorine content may require special consideration for waste disposal due to environmental persistence.[2]

Conclusion

This compound is a chemical intermediate with compelling properties for pharmaceutical research. Its unique halogenation pattern provides a foundation for potent antifungal activity, while its interaction with key drug-metabolizing enzymes (CYP1A2 and CYP2C9) presents both opportunities and challenges for drug development. The synthetic routes are logical and achievable using standard organic chemistry techniques. For scientists in drug discovery, this compound represents a valuable but complex scaffold that requires careful and informed evaluation of its biological and safety profiles to unlock its full therapeutic potential.

References

-

PubChem Compound Summary for CID 9862220 . National Center for Biotechnology Information. [Link]

-

Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species . MDPI. [Link]

-

In vitro antifungal and antibiofilm activities of halogenated quinoline analogues against Candida albicans and Cryptococcus neoformans . PubMed. [Link]

-

Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species . National Center for Biotechnology Information. [Link]

-

Mechanisms of action in antifungal drugs . EBSCO. [Link]

- Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.

-

Efficient and Practical Route for 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline: a Key Intermediate of Hexaflumuron . ResearchGate. [Link]

-

This compound . ChemBK. [Link]

-

Separation of this compound on Newcrom R1 HPLC column . SIELC Technologies. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Buy this compound | 103015-84-5 [smolecule.com]

- 3. This compound [cymitquimica.com]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline, a halogenated aromatic amine of interest in pharmaceutical research. The document delves into its chemical identity, structural features, and key physicochemical parameters that influence its behavior in experimental and biological systems. This guide is intended to be a valuable resource for researchers and drug development professionals, offering both established data and predictive insights, alongside detailed experimental protocols for in-house validation. The unique combination of dichloro-substitution and a hexafluoropropoxy group imparts specific characteristics to the molecule, impacting its solubility, lipophilicity, and potential biological activity.[1] Understanding these properties is critical for its application, particularly in areas such as the development of antimycotic agents and for considering its interactions with metabolic enzymes like cytochrome P450.[1]

Chemical Identity and Structural Elucidation

This compound is a substituted aniline with the molecular formula C₉H₅Cl₂F₆NO.[1] Its structure is characterized by an aniline core, substituted with two chlorine atoms at positions 2 and 5, and a hexafluoropropoxy group at position 4.

Molecular Structure:

Chemical Structure of the Topic Compound

Key Structural Features:

-

Aniline Moiety: The primary amine group attached to the benzene ring is a key functional group, influencing the compound's basicity and reactivity in electrophilic aromatic substitution reactions.[1]

-

Dichloro Substitution: The presence of two chlorine atoms on the aromatic ring enhances the molecule's lipophilicity and can influence its metabolic stability and binding interactions.

-

Hexafluoropropoxy Group: This bulky, electron-withdrawing group significantly impacts the electronic properties of the aromatic ring and contributes to increased lipophilicity and potential metabolic resistance.

| Property | Value | Source |

| CAS Number | 103015-84-5 | |

| Molecular Formula | C₉H₅Cl₂F₆NO | [1] |

| Molecular Weight | 328.04 g/mol | [1] |

| Physical Form | Liquid | [2] |

| Density | 1.594 g/cm³ | |

| Boiling Point | 280 °C | |

| Refractive Index | 1.467 |

Solubility Profile

The solubility of a compound is a critical determinant of its suitability for various applications, including drug delivery and formulation. This compound exhibits low solubility in aqueous media and moderate solubility in organic solvents.[1]

Qualitative Solubility:

Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This protocol outlines a standardized procedure for determining the aqueous and non-aqueous solubility of the title compound, based on the widely accepted shake-flask method.

Sources

An In-Depth Technical Guide to 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline: Synthesis, Structure, and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline is a halogenated aromatic amine with significant potential in the pharmaceutical and agrochemical industries.[1][2] Its unique molecular architecture, characterized by a dichlorinated aniline core and a hexafluoropropoxy substituent, imparts a distinct combination of lipophilicity, metabolic stability, and biological activity.[1] This guide provides a comprehensive technical overview of this compound, from its synthesis and structural elucidation to its applications as an antifungal agent and its interactions with key metabolic enzymes.

Physicochemical Properties

The physicochemical properties of this compound are pivotal to its behavior in biological and chemical systems. The presence of both chlorine and fluorine atoms significantly influences its electronic and steric characteristics.[1]

| Property | Value | Source |

| CAS Number | 103015-84-5 | [1][3][4][5] |

| Molecular Formula | C₉H₅Cl₂F₆NO | [1][3] |

| Molecular Weight | 328.04 g/mol | [1][6] |

| Physical Form | Liquid | [3] |

| Boiling Point | 280 °C | [2] |

| Density | 1.594 g/cm³ | [2] |

| Solubility | Low in water, moderate in organic solvents | [1] |

| Storage Temperature | 2-8 °C, inert atmosphere, dark place |

Molecular Structure and Spectroscopic Analysis

The molecular structure of this compound is the foundation of its chemical reactivity and biological activity. Spectroscopic analysis is essential for confirming its identity and purity.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The two aromatic protons will appear as singlets or doublets in the aromatic region (typically 6.5-8.0 ppm), with their chemical shifts influenced by the electron-withdrawing chlorine atoms and the electron-donating amino and alkoxy groups. The amine (NH₂) protons will likely appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display nine unique signals corresponding to each carbon atom in the molecule. The chemical shifts of the aromatic carbons will be influenced by the attached substituents. The carbons bonded to chlorine and oxygen will be significantly downfield. The carbons in the hexafluoropropoxy group will show splitting due to coupling with the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing the hexafluoropropoxy group. It is expected to show complex multiplets due to F-F coupling, providing definitive information about the structure of this substituent.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule. Key expected absorptions include:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.

-

C-H stretching (aromatic): Bands above 3000 cm⁻¹.

-

C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O stretching (ether): A strong absorption in the 1200-1300 cm⁻¹ range.

-

C-F stretching: Strong absorptions in the 1000-1400 cm⁻¹ region.

-

C-Cl stretching: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of C₉H₅Cl₂F₆NO. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms. The fragmentation pattern will likely involve the loss of the hexafluoropropoxy group and other characteristic cleavages of the aromatic ring.

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity.[1] The general strategy involves the chlorination of a suitable aniline precursor followed by the introduction of the hexafluoropropoxy group.

Caption: A plausible synthetic workflow for the target molecule.

Representative Synthetic Protocol

Step 1: Synthesis of 4-(1,1,2,3,3,3-hexafluoropropoxy)aniline

-

To a solution of 4-aminophenol in a suitable aprotic solvent (e.g., DMF, THF), add a strong base (e.g., NaH, K₂CO₃) at 0 °C.

-

Stir the mixture for 30 minutes to form the corresponding phenoxide.

-

Bubble hexafluoropropene gas through the reaction mixture or add a solution of a hexafluoropropylating agent.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by TLC.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 4-(1,1,2,3,3,3-hexafluoropropoxy)aniline.

Step 2: Dichlorination of 4-(1,1,2,3,3,3-hexafluoropropoxy)aniline

-

Dissolve 4-(1,1,2,3,3,3-hexafluoropropoxy)aniline in a suitable solvent (e.g., chlorinated solvent, acetic acid).

-

Cool the solution to 0 °C.

-

Add a chlorinating agent (e.g., N-chlorosuccinimide, chlorine gas) portion-wise, maintaining the temperature below 5 °C. The amino group directs chlorination to the ortho positions.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or GC-MS).

-

Neutralize the reaction mixture with a basic solution (e.g., saturated sodium bicarbonate).

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the final product by column chromatography or recrystallization to obtain this compound.

Biological Activity and Applications

Antifungal Activity

This compound has been identified as a potent antifungal agent, particularly for use in antimycotic compositions to treat infections in humans and animals.[1] The presence of the dichlorinated aromatic ring is a common feature in many antifungal compounds, and it is believed to contribute to the disruption of fungal cell membrane integrity or inhibition of key fungal enzymes.

While the specific mechanism for this compound is not definitively established in the available literature, many halogenated antifungal agents function by inhibiting ergosterol biosynthesis.[7][8] Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to increased membrane permeability and ultimately cell death.[7][8] The dichlorinated aniline moiety may interact with enzymes in the ergosterol pathway, such as lanosterol 14α-demethylase, a cytochrome P450 enzyme.

Inhibition of Cytochrome P450 Enzymes

Research has shown that this compound can inhibit certain human cytochrome P450 (CYP) enzymes, specifically CYP1A2 and CYP2C9.[1] These enzymes are crucial for the metabolism of a wide range of xenobiotics, including many therapeutic drugs. Inhibition of these enzymes can lead to significant drug-drug interactions, altering the pharmacokinetics and potentially increasing the toxicity of co-administered medications. The interaction of halogenated compounds with CYP enzymes can be influenced by factors such as halogen-π interactions within the enzyme's active site.[9][10]

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is a standardized method to determine the minimum inhibitory concentration (MIC) of an antifungal agent.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

-

Preparation of Antifungal Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration.

-

Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in a suitable broth medium (e.g., RPMI-1640) to achieve a range of desired concentrations.

-

Inoculum Preparation: Prepare a standardized suspension of the fungal test organism (e.g., Candida albicans, Aspergillus fumigatus) in the broth medium.

-

Inoculation: Add a defined volume of the fungal inoculum to each well of the microtiter plate, including positive (no drug) and negative (no fungus) controls.

-

Incubation: Incubate the plate at an appropriate temperature (typically 35-37 °C) for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the positive control.

In Vitro Cytochrome P450 Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of specific CYP isoforms using human liver microsomes.

Caption: Workflow for determining the IC₅₀ of a CYP450 inhibitor.

-

Reagent Preparation: Prepare solutions of the test compound, a positive control inhibitor, and a CYP isoform-specific probe substrate. Prepare a reaction mixture containing human liver microsomes and an NADPH-regenerating system in a suitable buffer.

-

Incubation: In a microcentrifuge tube or 96-well plate, pre-incubate the microsome mixture with various concentrations of the test compound or control inhibitor.

-

Reaction Initiation: Initiate the metabolic reaction by adding the probe substrate.

-

Incubation: Incubate the reaction at 37 °C for a specific time.

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

-

Sample Processing: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.

-

LC-MS/MS Analysis: Quantify the amount of metabolite formed from the probe substrate using a validated LC-MS/MS method.

-

Data Analysis: Determine the concentration of the test compound that causes 50% inhibition of the enzyme activity (IC₅₀ value) by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. As with many halogenated aromatic compounds, it may be an irritant to the skin, eyes, and respiratory tract.[1] Due to the presence of chlorine and fluorine, appropriate measures for chemical waste disposal should be followed to minimize environmental persistence.[1] Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a molecule of significant interest due to its demonstrated biological activities. Its synthesis, while requiring multiple steps, is achievable through established organic chemistry methodologies. A thorough understanding of its molecular structure, physicochemical properties, and interactions with biological systems is crucial for its development as a potential therapeutic or agrochemical agent. The protocols outlined in this guide provide a framework for the synthesis, characterization, and biological evaluation of this promising compound.

References

-

Design, synthesis, and structure-activity relationship of novel aniline derivatives of chlorothalonil - PubMed. (URL: [Link])

-

Antifungal activity of substituted nitrobenzenes and anilines - PubMed. (URL: [Link])

-

This compound - ChemBK. (URL: [Link])

-

This compound | C9H5Cl2F6NO | CID 9862220 - PubChem. (URL: [Link])

-

This compound | SIELC Technologies. (URL: [Link])

-

Inhibition of human cytochrome P450 2E1 by halogenated anilines, phenols, and thiophenols - PubMed. (URL: [Link])

-

Halogen−π Interactions in the Cytochrome P450 Active Site: Structural Insights into Human CYP2B6 Substrate Selectivity | ACS Chemical Biology. (URL: [Link])

-

Metabolism of halogenated alkanes by cytochrome P450 enzymes. Aerobic oxidation versus anaerobic reduction - PubMed. (URL: [Link])

-

Antifungal chemicals promising function in disease prevention, method of action and mechanism - SciELO. (URL: [Link])

-

Halogen-π Interactions in the Cytochrome P450 Active Site: Structural Insights into Human CYP2B6 Substrate Selectivity - PubMed Central. (URL: [Link])

-

Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - NIH. (URL: [Link])

Sources

- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sibran.ru [sibran.ru]

- 3. journals.asm.org [journals.asm.org]

- 4. sciencemadness.org [sciencemadness.org]

- 5. researchgate.net [researchgate.net]

- 6. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. dash.harvard.edu [dash.harvard.edu]

- 9. Video: Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds [jove.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

Spectroscopic Characterization of 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline: A Technical Guide

Introduction

2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline is a halogenated aromatic amine with potential applications in pharmaceutical and materials science. Its unique molecular structure, featuring a dichlorinated aniline ring and a hexafluoropropoxy group, imparts specific chemical and physical properties that are of interest to researchers in drug development and organic synthesis. This guide provides an in-depth analysis of the spectral data for this compound, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The following sections will delve into the predicted spectral features, the rationale behind these predictions, and the experimental protocols for acquiring such data, providing a comprehensive resource for scientists working with this or structurally related molecules.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the molecular formula C₉H₅Cl₂F₆NO, is presented below. A thorough understanding of this structure is fundamental to interpreting its spectroscopic data.

Figure 1. Chemical structure of this compound.

The analytical workflow for the characterization of this molecule is a multi-step process, beginning with sample preparation and proceeding through the acquisition and interpretation of data from various spectroscopic techniques.

Figure 2. General analytical workflow for the spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of fluorine atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the amine protons, and the proton in the hexafluoropropoxy side chain.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.0-7.2 | s | 1H | Ar-H | The aromatic proton is deshielded by the electronegative chlorine and oxygen atoms. The singlet multiplicity is due to the absence of adjacent protons. |

| ~6.8-7.0 | s | 1H | Ar-H | This aromatic proton is in a different electronic environment compared to the other, leading to a distinct chemical shift. |

| ~4.5-5.0 | br s | 2H | NH₂ | The amine protons are typically broad and their chemical shift can vary with solvent and concentration due to hydrogen bonding. |

| ~5.0-5.5 | m | 1H | -OCH(CF₃)CF₃ | This proton is significantly deshielded by the adjacent oxygen and the electron-withdrawing hexafluoropropoxy group. The multiplicity will be complex due to coupling with the fluorine atoms. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~145-150 | Ar-C-N | The carbon attached to the nitrogen is deshielded. |

| ~140-145 | Ar-C-O | The carbon attached to the oxygen is also significantly deshielded. |

| ~120-130 | Ar-C-Cl | Carbons bonded to chlorine atoms are deshielded. |

| ~115-125 | Ar-C-H | Aromatic carbons bonded to hydrogen. |

| ~115-125 | Ar-C-Cl | The second carbon bonded to a chlorine atom. |

| ~110-115 | Ar-C-H | The second aromatic carbon bonded to a hydrogen. |

| ~120-125 (q) | CF₃ | The trifluoromethyl carbon will appear as a quartet due to coupling with three fluorine atoms. |

| ~70-75 (m) | -OCH- | The carbon of the CH group in the propoxy chain is deshielded by the oxygen and fluorine atoms. |

| ~120-125 (q) | -CF₂- | The difluoromethyl carbon in the propoxy chain. |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is crucial for characterizing the hexafluoropropoxy group. The chemical shifts are typically referenced to CFCl₃.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ -70 to -80 | d | -CF₃ | The trifluoromethyl group will appear as a doublet due to coupling with the adjacent CF₂H group. |

| ~ -130 to -140 | m | -CF₂- | The difluoromethylene group will exhibit a complex multiplet due to coupling with the CF₃ and the CH group. |

| ~ -200 to -210 | m | -CF- | The single fluorine on the chiral center will show a complex multiplet. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[1][2] Ensure the sample is fully dissolved; vortex or sonicate if necessary.[2]

-

Instrument Setup : Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming : The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[2] Perform automatic or manual shimming to optimize the magnetic field homogeneity and improve spectral resolution.[2]

-

Data Acquisition :

-

¹H NMR : Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.[2]

-

¹⁹F NMR : Acquire the spectrum using a standard pulse sequence for fluorine.

-

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an appropriate internal/external standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3300-3500 | Medium, Sharp | N-H stretch (asymmetric and symmetric) | Primary Amine (-NH₂)[3][4] |

| 3030-3100 | Weak | C-H stretch | Aromatic C-H |

| 1600-1650 | Medium | N-H bend | Primary Amine (-NH₂)[4] |

| 1450-1600 | Medium | C=C stretch | Aromatic Ring[3] |

| 1250-1335 | Strong | C-N stretch | Aromatic Amine[4] |

| 1100-1300 | Strong | C-F stretch | Fluoroalkane |

| 1000-1150 | Strong | C-O stretch | Aromatic Ether |

| 700-850 | Strong | C-Cl stretch | Chloroaromatic |

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining IR spectra of solid and liquid samples with minimal preparation.[5][6]

-

Background Spectrum : Ensure the ATR crystal (e.g., diamond) is clean.[5] Record a background spectrum of the empty ATR accessory to account for atmospheric and instrumental absorptions.[5]

-

Sample Application : Place a small amount of the liquid or solid this compound sample directly onto the ATR crystal.

-

Pressure Application : If the sample is a solid, apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.[5]

-

Sample Spectrum Acquisition : Acquire the IR spectrum of the sample. The number of scans can be adjusted to achieve the desired signal-to-noise ratio.

-

Data Processing : The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning : Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern.

Predicted Mass Spectrum (Electron Ionization - EI)

While Electrospray Ionization (ESI) is common for polar molecules, understanding the potential fragmentation under EI can be insightful.

-

Molecular Ion (M⁺) : The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (328.04 g/mol ). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed.

-

Isotopic Pattern : Chlorine has two major isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). For a molecule with two chlorine atoms, the mass spectrum will show a cluster of peaks for the molecular ion:

-

Key Fragmentation Pathways :

-

Loss of a chlorine atom (-Cl).

-

Cleavage of the ether bond, leading to fragments corresponding to the dichloroaniline and hexafluoropropoxy moieties.

-

Loss of the entire hexafluoropropoxy group.

-

Fragmentation of the hexafluoropropoxy chain.

-

Predicted Mass Spectrum (Electrospray Ionization - ESI)

For ESI, which is a soft ionization technique, the protonated molecule is typically observed.[10]

-

Protonated Molecule [M+H]⁺ : A prominent peak is expected at m/z corresponding to the molecular weight plus the mass of a proton (329.05). The isotopic pattern due to the two chlorine atoms will also be present for this ion.

-

Adduct Formation : Depending on the solvent system, adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) may also be observed at higher m/z values.[11]

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. mt.com [mt.com]

- 7. mdpi.com [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 11. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline, a halogenated and fluorinated aniline derivative of interest in pharmaceutical and chemical research.[1] With the molecular formula C₉H₅Cl₂F₆NO and a molecular weight of 328.04 g/mol , this compound's unique substitution pattern imparts specific chemical reactivity and biological activity, including potential as an antimicrobial agent and an inhibitor of certain cytochrome P450 enzymes.[1][2] This document explores two primary retrosynthetic routes, detailing the reaction mechanisms, step-by-step experimental protocols, and the scientific rationale behind key procedural choices. The guide is intended for researchers, chemists, and professionals in drug development seeking a deep, practical understanding of the synthesis of this complex molecule.

Introduction and Retrosynthetic Analysis

This compound is a specialized chemical intermediate whose structure is characterized by a dichloro-substituted aniline core appended with a hexafluoropropoxy ether linkage.[1] Its synthesis requires a multi-step approach involving the precise installation of chlorine, amino, and hexafluoropropoxy functional groups onto an aromatic ring. The presence of these groups suggests its utility in the development of novel agrochemicals or pharmaceuticals, such as antimycotic compositions.[1][3]

A logical retrosynthetic analysis of the target molecule reveals two primary strategic disconnections, leading to two distinct and viable synthetic pathways. Both routes converge on the formation of the critical aryl ether bond, but differ in the sequence of installing the amino functionality.

-

Pathway A: This route involves the etherification of a nitro-substituted phenol (2,5-dichloro-4-nitrophenol), followed by the reduction of the nitro group to the target aniline.

-

Pathway B: This alternative approach begins with an amino-substituted phenol (4-amino-2,5-dichlorophenol), which is directly etherified to yield the final product.

This guide will dissect both pathways, offering a comparative analysis of their respective merits and challenges.

Figure 1: Retrosynthetic overview of the two primary pathways for the target aniline.

Pathway A: Synthesis via Nitro-Substituted Intermediate

This pathway is arguably the more robust of the two, as it strategically delays the introduction of the sensitive aniline group until the final step. The electron-withdrawing nature of the nitro group in the intermediate, 2,5-dichloro-4-nitrophenol, facilitates the key nucleophilic aromatic substitution required for ether bond formation.

Step 2.1: Ether Formation via Nucleophilic Substitution

The core of this step is the formation of the hexafluoropropoxy ether. This is achieved by reacting 2,5-dichloro-4-nitrophenol with hexafluoropropene gas in the presence of a strong base. This reaction can be considered a variation of the classic Williamson ether synthesis, where the phenoxide acts as the nucleophile.[4][5]

Mechanism: The reaction proceeds via a nucleophilic addition-elimination mechanism. First, a base (e.g., potassium carbonate or sodium hydride) deprotonates the hydroxyl group of the phenol to generate a highly nucleophilic phenoxide anion. This anion then attacks the electron-deficient central carbon of hexafluoropropene. The high electronegativity of the fluorine atoms makes the double bond susceptible to nucleophilic attack.[6] The resulting intermediate subsequently eliminates a fluoride ion to form the stable ether product. The presence of the ortho- and para-directing nitro group further activates the ring system towards this substitution.[7]

Caption: Key stages in the nucleophilic addition-elimination for ether formation.

Experimental Protocol: Synthesis of 1,2-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)-5-nitrobenzene

-

Reactor Setup: To a high-pressure reactor equipped with a magnetic stirrer, gas inlet, and thermocouple, add 2,5-dichloro-4-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and a polar aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Inert Atmosphere: Purge the reactor with dry nitrogen or argon to ensure anhydrous conditions.

-

Reaction Initiation: While stirring vigorously, heat the mixture to 80-100°C. Once the temperature has stabilized, introduce hexafluoropropene gas (1.2-1.5 eq) into the reactor, maintaining a constant pressure.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) by periodically sampling the reaction mixture. The reaction is typically complete within 6-12 hours.

-

Work-up: After completion, cool the reactor to room temperature and carefully vent the excess hexafluoropropene. Quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality & Insights: Performing the etherification on the nitrophenol is advantageous because the strongly electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack, potentially increasing the reaction rate and yield.[8] Furthermore, the phenolic hydroxyl group is more acidic than the eventual aniline proton, allowing for selective deprotonation without the need for protecting groups.

Step 2.2: Reduction of the Nitro Group

The final step in this pathway is the chemoselective reduction of the aromatic nitro group to an amine. Catalytic transfer hydrogenation is a highly effective and common method for this transformation, offering excellent yields and selectivity.[9]

Mechanism: In catalytic transfer hydrogenation, a hydrogen donor (e.g., hydrazine hydrate) transfers hydrogen atoms to the nitro group in the presence of a metal catalyst (e.g., Palladium on carbon or a MOF-derived iron catalyst).[9] The nitro group is sequentially reduced, passing through nitroso and hydroxylamine intermediates before yielding the final aniline.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the nitro-intermediate from Step 2.1 (1.0 eq) in ethanol.

-

Catalyst Addition: Add the catalyst (e.g., 5-10 mol% Pd/C or an iron-based catalyst) to the solution.[9]

-

Hydrogen Donor: Add hydrazine hydrate (4.0 eq) dropwise to the stirred mixture at room temperature. An exothermic reaction may be observed.[9]

-

Reaction Conditions: After the addition is complete, heat the mixture to reflux (approximately 60-80°C) and maintain for 2-4 hours.[9]

-

Monitoring: Monitor the disappearance of the starting material by TLC.

-

Work-up: Upon completion, cool the reaction to room temperature and filter off the catalyst through a pad of Celite.

-

Purification: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in an appropriate solvent and wash with water to remove any remaining hydrazine. Dry the organic layer, concentrate, and purify the final product by recrystallization or column chromatography to yield this compound as a liquid or low-melting solid.[1][10]

Causality & Insights: The choice of a transfer hydrogenation system over high-pressure H₂ gas is often a matter of laboratory convenience and safety. Catalysts like Pd/C are highly efficient but can be expensive. Iron-based nanoparticle catalysts have emerged as a cost-effective and highly chemoselective alternative for nitroarene reduction.[9] This step must be selective to avoid any dehalogenation or reduction of the fluorinated ether group.

Pathway B: Synthesis via Amino-Substituted Intermediate

This pathway offers a more convergent and potentially shorter route by starting with 4-amino-2,5-dichlorophenol.[3][11] However, it introduces the challenge of potential side reactions involving the amino group during etherification.

Mechanism: The mechanism for ether formation is identical to that in Pathway A, involving the generation of a phenoxide and its subsequent reaction with hexafluoropropene. The primary challenge here is the nucleophilicity of the aniline nitrogen, which could potentially compete with the phenoxide and react with hexafluoropropene, leading to N-alkylation byproducts.

Experimental Protocol: Synthesis of this compound

-

Reactor Setup: Add 4-amino-2,5-dichlorophenol (1.0 eq), a suitable base (e.g., potassium carbonate, 1.5 eq), and DMF to a high-pressure reactor.

-

Reaction Conditions: Heat the mixture to 80-100°C under an inert atmosphere. Introduce hexafluoropropene gas (1.2-1.5 eq) and maintain pressure.

-

Monitoring and Work-up: Monitor the reaction by HPLC, paying close attention to the formation of potential byproducts. The work-up and purification procedure is similar to that described in Pathway A, Step 2.1.

Causality & Insights: While this route is more direct, its success hinges on the differential reactivity between the phenoxide and the amino group. The phenoxide is a "harder" and generally more potent nucleophile for this type of reaction than the "softer" aniline nitrogen, especially under these conditions. Optimizing the base, temperature, and reaction time is critical to favor O-alkylation and minimize the formation of N-alkylated impurities. In some cases, protection of the amino group (e.g., as an acetyl or Boc derivative) might be necessary, which would add steps to the overall synthesis.

Data Summary and Physicochemical Properties

A clear understanding of the properties of the key materials is essential for process optimization and safety.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |

| Target Product | ||||

| This compound | 103015-84-5 | C₉H₅Cl₂F₆NO | 328.04 | Liquid[10] |

| Intermediates | ||||

| 2,5-Dichloro-4-nitrophenol | 5847-57-4 | C₆H₃Cl₂NO₃ | 208.00 | Solid[12][13] |

| 4-Amino-2,5-dichlorophenol | 50392-39-7 | C₆H₅Cl₂NO | 178.02 | Bright yellow solid[11] |

Overall Synthesis Workflow

The following diagram illustrates the complete workflow for the preferred and more robust synthetic route, Pathway A.

Caption: Step-by-step workflow for the synthesis via the nitro-intermediate route.

Conclusion

This guide has detailed two viable synthetic pathways for this compound. Pathway A , which proceeds through a 2,5-dichloro-4-nitrophenol intermediate, is recommended as the more reliable and higher-yielding approach. This route leverages the activating effect of the nitro group for the crucial etherification step and concludes with a well-established, high-selectivity nitro group reduction. While Pathway B is shorter, it carries a higher risk of side-product formation due to the competing nucleophilicity of the aniline group. The protocols and mechanistic insights provided herein offer a solid foundation for researchers to successfully synthesize this valuable compound for further application in medicinal and materials chemistry.

References

-

Ningbo Innopharmchem Co., Ltd. (n.d.). 4-Amino-2,5-dichlorophenol: Chemical Properties and Manufacturing Insights. Retrieved from [Link]

-

J. Fluorine Chem. (2021). Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes. Retrieved from [Link]

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

ACS Publications. (n.d.). Nucleophilic substitution reactions of heterocyclic amines and acyclic diamines with chlorofluoro olefins and hexafluoropropylene oxide. The Journal of Organic Chemistry. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Reduction of 4-nitrophenol using green-fabricated metal nanoparticles. PMC. Retrieved from [Link]

-

Patsnap. (n.d.). Synthesis method of 2, 6-dichloro-4-aminophenol. Eureka. Retrieved from [Link]

-

National Institutes of Health (NIH). (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. Retrieved from [Link]

-

Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. RSC Publishing. Retrieved from [Link]

-

WIPO Patentscope. (n.d.). Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline. Retrieved from [Link]

-

NIST. (n.d.). 2,5-dichloro-4-nitrophenol. NIST WebBook. Retrieved from [Link]

-

Stenutz. (n.d.). 2,5-dichloro-4-nitrophenol. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2,5-Dichloro-4-Nitrophenol. Retrieved from [Link]

-

MDPI. (n.d.). Simple Environmentally-Friendly Reduction of 4-Nitrophenol. Retrieved from [Link]

- Google Patents. (n.d.). CN105646231B - A kind of preparation method of the nitrophenol of 2,4 dichloro 5.

-

PubChem. (n.d.). 2,5-Dichloro-4-nitrophenol. Retrieved from [Link]

-

Atmospheric Chemistry and Physics. (n.d.). Aqueous chemical bleaching of 4-nitrophenol brown carbon by hydroxyl radicals; products, mechanism and light absorption. Retrieved from [Link]

-

ResearchGate. (2022). Reduction of 4-nitrophenol using green-fabricated metal nanoparticles. Retrieved from [Link]

Sources

- 1. Buy this compound | 103015-84-5 [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. chemshuttle.com [chemshuttle.com]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. What are the reaction mechanisms of Hexafluoropropylene in different reactions? - Blog [zbwhr.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. 2,5-Dichloroaniline - Pigment Uses, Synthesis etc._Chemicalbook [chemicalbook.com]

- 10. cymitquimica.com [cymitquimica.com]

- 11. nbinno.com [nbinno.com]

- 12. 2,5-dichloro-4-nitrophenol [webbook.nist.gov]

- 13. 2,5-Dichloro-4-nitrophenol | C6H3Cl2NO3 | CID 22108 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It directly influences bioavailability, formulation strategies, and ultimately, therapeutic efficacy. 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline, a halogenated and fluorinated aromatic amine, presents a unique solubility profile that warrants detailed investigation. This compound, with the molecular formula C9H5Cl2F6NO and a molecular weight of 328.04 g/mol , is noted for its low solubility in water and moderate solubility in organic solvents.[1] Its potential applications as an antimicrobial and antimycotic agent, as well as its interactions with cytochrome P450 enzymes, underscore the importance of understanding its behavior in various solvent systems.[1]

The presence of both chlorine and a hexafluoropropoxy group significantly influences the molecule's physicochemical properties.[1] Fluorine substitution, in particular, is a widely employed strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity.[2][3] However, these modifications can also lead to increased lipophilicity and potentially reduced aqueous solubility.[2] This guide will provide the foundational knowledge and practical tools necessary to navigate the solubility challenges and opportunities associated with this complex molecule.

Molecular Architecture and its Influence on Solubility

The solubility of this compound is a direct consequence of its molecular structure. Several key features dictate its interactions with different solvents:

-

Aromatic Amine Core: The aniline moiety provides a site for hydrogen bonding and potential acid-base interactions.[4] However, the presence of two electron-withdrawing chlorine atoms reduces the basicity of the amino group.

-

Dichlorination: The chlorine atoms at the 2 and 5 positions increase the molecule's lipophilicity and molecular weight, generally leading to decreased solubility in polar solvents.

-

Hexafluoropropoxy Group: This bulky, highly fluorinated substituent is the most significant contributor to the molecule's unique solubility profile. The C-F bond is highly polarized, yet the overall group is hydrophobic. This fluorination can enhance metabolic stability by blocking potential sites of oxidation by enzymes like cytochrome P450s.[5][6] The presence of fluorine can also modulate the acidity and lipophilicity of the molecule, impacting its interactions with biological targets.[6]

The interplay of these structural elements results in a molecule with a complex polarity, making its solubility highly dependent on the specific characteristics of the organic solvent.

Predicting and Understanding Solubility: A Theoretical Framework

A solvent's ability to dissolve a solute is governed by the principle of "like dissolves like." For this compound, we can anticipate its solubility based on solvent parameters such as polarity, hydrogen bonding capacity, and dispersive forces.

A conceptual framework for understanding these interactions is visualized below:

Figure 1: Key molecular and solvent properties influencing solubility.

Quantitative Solubility Data in Common Organic Solvents

| Solvent | Solvent Class | Expected Solubility | Rationale |

| Dichloromethane (DCM) | Chlorinated | High | The chlorinated nature of both solute and solvent promotes favorable interactions. |

| Tetrahydrofuran (THF) | Ether | High | The ether linkage and overall polarity of THF can effectively solvate the molecule. |

| Acetone | Ketone | Moderate to High | A polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Acetonitrile (ACN) | Nitrile | Moderate | A polar aprotic solvent, though potentially less effective than DCM or THF. |

| Ethyl Acetate | Ester | Moderate | A moderately polar solvent often used in chromatography for similar compounds. |

| Methanol | Alcohol | Moderate to Low | The protic nature and strong hydrogen bonding network of methanol may not be ideal for this highly fluorinated and chlorinated compound. |

| Ethanol | Alcohol | Moderate to Low | Similar to methanol, with slightly better solubilizing power due to the longer alkyl chain. |

| Isopropanol | Alcohol | Low | Increased alkyl character may slightly improve solubility over smaller alcohols, but still expected to be low. |

| Hexane | Aliphatic Hydrocarbon | Very Low | The high polarity and specific interactions required to dissolve the solute are absent in this non-polar solvent. |

| Toluene | Aromatic Hydrocarbon | Moderate | π-π stacking interactions between the aromatic rings of toluene and the aniline derivative can enhance solubility. |

Experimental Protocol for Solubility Determination

A robust and reproducible method for determining the solubility of this compound is crucial for accurate formulation development. The following protocol outlines a standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification.

Materials and Equipment

-

This compound (purity ≥95%)[7]

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

Experimental Workflow

The overall workflow for solubility determination is depicted in the following diagram:

Figure 2: Workflow for experimental solubility determination.

Step-by-Step Procedure

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials.

-

Add a known volume of each selected organic solvent to the respective vials. Ensure there is undissolved solid material at the bottom of each vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed for a short period.

-

Centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of this compound of known concentrations in a suitable solvent (e.g., acetonitrile).

-

Dilute the filtered supernatant from the solubility experiment with the same solvent used for the calibration standards to bring the concentration within the linear range of the calibration curve.

-

Analyze the calibration standards and the diluted samples by HPLC. A typical method would involve a C18 column and a mobile phase of acetonitrile and water with UV detection at an appropriate wavelength.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve and then calculate the original concentration in the saturated solution, which represents the solubility.

-

Implications for Drug Development

A thorough understanding of the solubility of this compound in organic solvents is paramount for several aspects of its development as a potential therapeutic agent:

-

Process Chemistry and Purification: Knowledge of its solubility profile is essential for designing efficient crystallization and purification processes.[1]

-

Formulation Development: The choice of excipients and delivery systems (e.g., solutions, suspensions, or solid dispersions) will be heavily influenced by its solubility. For oral dosage forms, its low aqueous solubility will likely necessitate enabling formulation technologies.

-

Preclinical and In Vitro Studies: Preparing stock solutions for biological assays requires solvents that can dissolve the compound at the desired concentrations without interfering with the experimental system.

-

Analytical Method Development: The selection of appropriate solvents is critical for developing robust analytical methods for quality control and stability testing.[8][9]

Conclusion

This compound is a molecule with a complex structural and physicochemical profile. Its solubility in organic solvents is a critical parameter that dictates its utility in various stages of research and development. This guide has provided a theoretical framework for understanding its solubility, practical guidance for its experimental determination, and an overview of the implications for its potential as a pharmaceutical agent. By applying the principles and methodologies outlined herein, researchers can effectively navigate the challenges and leverage the opportunities presented by this promising compound.

References

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

-

Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

Al-Rashida, M., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(19), 4445. Retrieved from [Link]

-

Singh, I., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 33. Retrieved from [Link]

-

Taylor, R. J., et al. (2014). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(1), 1-14. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Iran Silicate Industries. (n.d.). Identifying Amines: Principles and Practical Methods. Retrieved from [Link]

-

Wang, S., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1660, 462661. Retrieved from [Link]

-

Dugheri, S., et al. (2019). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. In The Royal Society of Chemistry. Retrieved from [Link]

-

Wu, X., et al. (2008). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. Journal of Separation Science, 31(15), 2829-2835. Retrieved from [Link]

-

BYJU'S. (n.d.). Test for Amino Groups. Retrieved from [Link]

-

NIST. (n.d.). Aniline, 2,5-dichloro-, hydrochloride. Retrieved from [Link]

Sources

- 1. Buy this compound | 103015-84-5 [smolecule.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. tandfonline.com [tandfonline.com]

- 4. iransilicate.com [iransilicate.com]

- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 7. This compound [cymitquimica.com]

- 8. jfda-online.com [jfda-online.com]

- 9. Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Bioactive Potential: A Technical Guide to 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities of the synthetic compound 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline (CAS No. 103015-84-5). While direct research on this specific molecule is nascent, this document synthesizes available data and draws logical inferences from the broader class of halogenated anilines to present a forward-looking perspective for researchers. The guide covers the compound's physicochemical properties, documented antimicrobial and antimycotic activities, and its inhibitory effects on cytochrome P450 enzymes. Furthermore, it delves into the established bioactivities of related halogenated anilines to propose potential mechanisms of action and guide future research. Detailed, field-proven experimental protocols are provided to empower researchers to rigorously investigate its therapeutic potential.

Introduction: A Molecule of Interest

This compound is a halogenated aromatic amine, a class of compounds gaining increasing attention for their diverse biological activities.[1][2] The unique structural combination of a dichlorinated aniline ring and a hexafluoropropoxy group suggests the potential for novel pharmacological properties.[3] While primarily used as an intermediate in organic synthesis, preliminary evidence points towards its potential as an antimicrobial agent.[3][4] This guide serves as a foundational resource for researchers seeking to explore the therapeutic applications of this compound.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its study.

| Property | Value | Source |

| CAS Number | 103015-84-5 | [3][4][5][6] |

| Molecular Formula | C9H5Cl2F6NO | [3][4][6] |

| Molecular Weight | 328.04 g/mol | [3][4][6] |

| Physical Form | Liquid | |

| Boiling Point | 280°C | [4] |

| Flashing Point | 123°C | [4] |

| Density | 1.594 g/cm³ | [4] |

| Vapor Pressure | 0.004 mmHg at 25°C | [4] |

| Refractive Index | 1.467 | [4] |

| Storage | Keep in dark place, inert atmosphere, 2-8°C |

Known and Potential Biological Activities

Documented Biological Activity

Initial research and supplier data indicate that this compound possesses notable biological activities:

-

Antimicrobial and Antimycotic Agent: The compound has been identified as having potential use in antimycotic compositions for treating fungal infections in both humans and animals.[3][7] This suggests a broad-spectrum antifungal activity that warrants further investigation.

-

Inhibition of Cytochrome P450 Enzymes: Studies have demonstrated its inhibitory effects on cytochrome P450 enzymes CYP1A2 and CYP2C9.[3] These enzymes play a crucial role in drug metabolism, and their inhibition could have significant implications for drug-drug interactions.

Insights from the Broader Class of Halogenated Anilines

While direct mechanistic studies on this compound are not yet available in scientific literature, the well-documented activities of other halogenated anilines provide a strong foundation for hypothesizing its potential mechanisms of action.

-

Antimicrobial and Antibiofilm Activities: Halogenated anilines have demonstrated potent antimicrobial and antibiofilm activities against a range of pathogens, including uropathogenic Escherichia coli and ESKAPE pathogens ( Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[8][9] This suggests that the subject compound may also be effective against these clinically relevant bacteria.

-

Potential Mechanism of Action: Research on other halogenated anilines suggests that a primary mode of action could be the inhibition of adenylate cyclase activity.[8][9] This leads to downstream effects on virulence and biofilm formation. The presence of halogen atoms appears to enhance binding affinity to adenylate cyclase through stabilizing halogen bond interactions.[8][9]

-

Cytotoxicity: Aromatic amines and their derivatives are known to exhibit cytotoxicity in various cell lines.[10][11][12] The cytotoxic potential of this compound should be thoroughly evaluated to determine its therapeutic index. The mechanism of cytotoxicity for some aromatic amines involves metabolic activation by cytochrome P450 enzymes to form reactive intermediates that can cause DNA damage.[11][13]

Proposed Experimental Workflows

To systematically evaluate the biological activity of this compound, a multi-tiered experimental approach is recommended. The following workflows are designed to be self-validating and provide a comprehensive understanding of the compound's potential.

Workflow for Antimicrobial and Antibiofilm Activity Assessment

This workflow outlines the key steps to characterize the antimicrobial properties of the compound.

Caption: Proposed workflow for evaluating antimicrobial and antibiofilm activity.

Workflow for Cytotoxicity and Mechanistic Evaluation

This workflow details the process for assessing the compound's toxicity and potential mode of action in mammalian cells.

Caption: Workflow for assessing cytotoxicity and investigating its mechanism.

Detailed Experimental Protocols

Protocol for Minimum Inhibitory Concentration (MIC) Determination

Rationale: This assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

-

Preparation of Bacterial Inoculum:

-

Streak the bacterial strain on an appropriate agar plate and incubate overnight at 37°C.

-

Inoculate a single colony into a suitable broth medium and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD600 of ~0.5).

-

Dilute the bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL in the appropriate broth.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using the appropriate broth to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacteria is observed.

-

Protocol for Cytotoxicity Assay (MTS Assay)

Rationale: The MTS assay is a colorimetric method for assessing cell viability. It is a reliable and efficient method for determining the cytotoxic effects of a compound on cultured cells.

Methodology:

-

Cell Seeding:

-

Seed cells (e.g., human fibroblasts, cancer cell lines) into a 96-well plate at a density of 2 x 10^3 cells per well and allow them to adhere overnight.[14]

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

-

-

Incubation:

-

Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

-

MTS Reagent Addition and Measurement:

-

Add the MTS reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-